

Using N-Acetyl Zonisamide standard for impurity testing

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Compound of Interest

Compound Name: *N-Acetyl Zonisamide*

Cat. No.: *B022687*

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Application Note: AN-ZNS-001

Quantification of N-Acetyl Zonisamide Impurity in Zonisamide API using Reverse-Phase HPLC

Abstract

This application note presents a detailed, robust, and validated protocol for the identification and quantification of **N-Acetyl Zonisamide**, a known process-related impurity and metabolite of Zonisamide.^{[1][2][3]} The method employs a reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection, ensuring high selectivity and sensitivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of Zonisamide active pharmaceutical ingredient (API).

Introduction

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a sulfonamide anticonvulsant widely used in the treatment of epilepsy.^{[1][4]} The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.^[5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines such as ICH Q3A(R2), mandate stringent control over impurities.^{[6][7][8]}

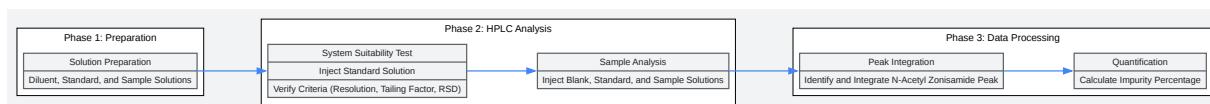
N-Acetyl Zonisamide is recognized as a significant impurity and a metabolite of Zonisamide. [2][3][9] Its presence in the Zonisamide API can arise from the manufacturing process or degradation.[10] Therefore, a reliable and accurate analytical method is essential for its quantification to ensure that its level is maintained within the specified, safe limits. This application note provides a comprehensive methodology for using a certified **N-Acetyl Zonisamide** reference standard for this purpose.

Principle of the Method

The analytical method is based on isocratic reverse-phase high-performance liquid chromatography (RP-HPLC). The separation of Zonisamide and its N-Acetyl impurity is achieved on a C18 stationary phase. The mobile phase, a buffered aqueous-organic mixture, is optimized to ensure adequate resolution between the main component (Zonisamide) and the **N-Acetyl Zonisamide** peak. Quantification is performed by comparing the peak area of **N-Acetyl Zonisamide** in the sample chromatogram with that of a certified reference standard, using an external standard method. Detection is carried out using a UV-Vis spectrophotometer at a wavelength where both compounds exhibit significant absorbance.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the analytical procedure for quantifying **N-Acetyl Zonisamide**.



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Caption: High-level workflow for **N-Acetyl Zonisamide** impurity analysis.

Materials and Reagents

- **N-Acetyl Zonisamide** Reference Standard: (Purity \geq 98%)
- Zonisamide API Sample: For testing
- Acetonitrile: HPLC grade
- Methanol: HPLC grade
- Disodium Hydrogen Phosphate: Analytical grade
- Orthophosphoric Acid: Analytical grade
- Water: HPLC grade or ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation of Zonisamide and **N-Acetyl Zonisamide**.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	Perfectsil Target C18 (250 mm x 4.6 mm, 5 μ m) or equivalent
Mobile Phase	Disodium Hydrogen Phosphate Buffer : Acetonitrile : Methanol (65:15:20 v/v/v), pH adjusted to 3.0 with Orthophosphoric Acid
Flow Rate	1.2 mL/min
Column Temperature	30 °C
Detector Wavelength	240 nm
Injection Volume	20 μ L
Run Time	Approximately 15 minutes

Preparation of Solutions

Causality Note: Accurate solution preparation is fundamental to achieving precise and reliable quantitative results. The concentrations are chosen to fall within the linear range of the detector and to meet the required limits of quantification (LOQ) for the impurity.

- Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
- Standard Stock Solution (**N-Acetyl Zonisamide**):
 - Accurately weigh about 10 mg of **N-Acetyl Zonisamide** Reference Standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the Diluent. This yields a concentration of approximately 100 µg/mL.
- Standard Solution (for analysis):
 - Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
 - Dilute to volume with the Diluent. This final concentration is approximately 1.0 µg/mL, which often corresponds to a 0.1% impurity level relative to the main analyte concentration.
- Sample Solution (Zonisamide API):
 - Accurately weigh about 100 mg of the Zonisamide API sample into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the Diluent. This yields a concentration of approximately 1000 µg/mL (1.0 mg/mL).

System Suitability

Trustworthiness Pillar: Before proceeding with sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is a self-validating step to guarantee the reliability of the generated data.

Inject the Standard Solution five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	Not more than 2.0
Theoretical Plates	Not less than 2000
Relative Standard Deviation (RSD)	Not more than 5.0% for five replicate injections
Resolution	Resolution between Zonisamide and N-Acetyl Zonisamide peaks should be not less than 2.0 (This is checked using a spiked sample or a standard mixture during method development)

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check_tailing -> system_fail [label="No", color="#EA4335"];  
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check_plates -> system_fail [label="No", color="#EA4335"];  
}
```

Caption: Decision logic for the System Suitability Test.

Analytical Procedure

- Inject the Diluent (as a blank) to ensure no interfering peaks are present at the retention time of **N-Acetyl Zonisamide**.

- Inject the Standard Solution and record the chromatogram.
- Inject the Sample Solution and record the chromatogram.
- Identify the peaks based on their retention times, comparing them with the standard chromatogram.

Calculation of Results

The percentage of **N-Acetyl Zonisamide** in the Zonisamide API sample is calculated using the following formula:

$$\% \text{ N-Acetyl Zonisamide} = (\text{AT} / \text{AS}) \times (\text{WS} / \text{WT}) \times (\text{P} / 100) \times 100$$

Where:

- AT = Peak area of **N-Acetyl Zonisamide** in the Sample Solution chromatogram.
- AS = Average peak area of **N-Acetyl Zonisamide** in the Standard Solution chromatograms.
- WS = Weight of **N-Acetyl Zonisamide** Reference Standard taken (in mg).
- WT = Weight of Zonisamide API sample taken (in mg).
- P = Purity of **N-Acetyl Zonisamide** Reference Standard (as a percentage).

Note: Dilution factors must be applied if the preparation steps differ from this protocol.

Conclusion

This application note provides a comprehensive and reliable RP-HPLC method for the quantitative determination of the **N-Acetyl Zonisamide** impurity in Zonisamide API. The use of a certified reference standard, coupled with rigorous system suitability checks, ensures the accuracy and trustworthiness of the results. This protocol is suitable for routine quality control testing in a regulated pharmaceutical laboratory environment, aiding in the compliance with global regulatory standards for drug purity and safety.

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